1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole
Overview
Description
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methyl group and a methylsulfanyl group
Preparation Methods
The synthesis of 1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of methyl isothiocyanate with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole can be compared with other tetrazole derivatives, such as:
5-Methyl-1H-tetrazole: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
1-Phenyl-5-(methylsulfanyl)-1H-tetrazole: Contains a phenyl group instead of a methyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
1-methyl-5-methylsulfanyltetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-3(8-2)4-5-6-7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYHDGHYFGKBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399587 | |
Record name | AG-G-65477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68700-68-5 | |
Record name | AG-G-65477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-5-(METHYLTHIO)-1H-TETRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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